ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate
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Overview
Description
ETHYL 3-{3-[2-(2-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE: is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a chromeno-oxazin core, a methoxyphenyl group, and an ethyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{3-[2-(2-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-oxazin core, followed by the introduction of the methoxyphenyl group and the ethyl propanoate moiety. Key steps include:
Formation of the Chromeno-Oxazin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step is achieved through electrophilic aromatic substitution reactions.
Attachment of the Ethyl Propanoate Moiety: This step involves esterification reactions using ethyl alcohol and propanoic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group in the chromeno-oxazin core, potentially yielding hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new organic materials and catalysts.
Biology: In biological research, the compound may be explored for its potential bioactivity. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its therapeutic properties.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which ETHYL 3-{3-[2-(2-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites of target molecules, potentially inhibiting or activating their function.
Comparison with Similar Compounds
- ETHYL 3-{3-[2-(2-HYDROXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE
- ETHYL 3-{3-[2-(2-CHLOROPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE
Uniqueness: The presence of the methoxy group in ETHYL 3-{3-[2-(2-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE distinguishes it from its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially enhancing its bioactivity and making it a unique candidate for further research and development.
Properties
Molecular Formula |
C27H31NO6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 3-[3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate |
InChI |
InChI=1S/C27H31NO6/c1-5-32-24(29)11-10-21-17(2)22-14-20-15-28(13-12-19-8-6-7-9-23(19)31-4)16-33-25(20)18(3)26(22)34-27(21)30/h6-9,14H,5,10-13,15-16H2,1-4H3 |
InChI Key |
UFHFDBJTWMTSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC=CC=C4OC)C)OC1=O)C |
Origin of Product |
United States |
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